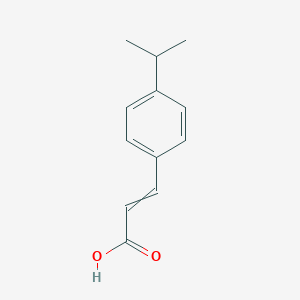

3-(4-Propan-2-ylphenyl)prop-2-enoic acid

Vue d'ensemble

Description

3-(4-Propan-2-ylphenyl)prop-2-enoic acid, also known as 4-isopropylcinnamic acid, is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. This compound is a derivative of cinnamic acid, characterized by the presence of an isopropyl group attached to the phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid can be achieved through various methods. One common approach involves the condensation of 4-isopropylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds as follows:

Condensation: 4-isopropylbenzaldehyde reacts with malonic acid in the presence of a base such as pyridine or piperidine to form this compound.

Decarboxylation: The intermediate product undergoes decarboxylation upon heating to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Propan-2-ylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-isopropylbenzoic acid.

Reduction: Formation of 3-(4-Propan-2-ylphenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-(4-Propan-2-ylphenyl)prop-2-enoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-3-(4-methoxyphenyl)prop-2-enoic acid: Similar structure with a methoxy group instead of an isopropyl group.

3-phenylprop-2-enoic acid: Lacks the isopropyl substituent on the phenyl ring.

Uniqueness

3-(4-Propan-2-ylphenyl)prop-2-enoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to other cinnamic acid derivatives.

Activité Biologique

3-(4-Propan-2-ylphenyl)prop-2-enoic acid, commonly known as 4-isopropylcinnamic acid , is an organic compound with the molecular formula C₁₂H₁₄O₂. Its structure features a prop-2-enoic acid backbone with an isopropyl group at the para position of the phenyl ring. This compound has attracted attention due to its potential biological activities , particularly in the fields of pharmacology and toxicology .

The compound exhibits a molecular weight of approximately 190.24 g/mol and can be represented by the SMILES notation: CC(C)C1=CC=C(C=CC(O)=O)C=C1. Its aromatic structure contributes to its chemical reactivity and biological activity, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound may possess several biological activities:

Antibacterial Activity

A study published in Letters in Applied Microbiology demonstrated that this compound exhibits moderate antibacterial activity against specific strains of Staphylococcus aureus and Escherichia coli. The findings suggest that it could be effective against certain foodborne pathogens, although further investigations are required to confirm these effects and elucidate the underlying mechanisms .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, potentially modulating their activity and providing therapeutic benefits in conditions characterized by inflammation .

Antioxidant Activity

This compound has shown promise as an antioxidant. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. The structural similarity of this compound to other bioactive molecules suggests that it may effectively scavenge free radicals, although detailed mechanisms remain to be fully explored .

The precise mechanism of action for this compound is not yet fully understood but is believed to involve interactions with specific biological targets, including enzymes and receptors involved in inflammatory and oxidative stress responses. Molecular docking studies have been proposed to further investigate these interactions and identify potential pathways through which this compound exerts its effects .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Isopropylcinnamic Acid | C₁₂H₁₄O₂ | Isopropyl substitution influences biological activity |

| 3-(4-Methylphenyl)prop-2-enoic Acid | C₁₂H₁₄O₂ | Contains a methyl group instead of isopropyl |

| 3-(4-Ethoxyphenyl)prop-2-enoic Acid | C₁₄H₁₈O₃ | Ethoxy group alters solubility properties |

The presence of the isopropyl group in this compound may significantly influence its biological reactivity compared to these similar compounds.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Antimicrobial Efficacy : A study highlighted the effectiveness of various cinnamic acid derivatives against foodborne pathogens, demonstrating that structural modifications can enhance antibacterial properties .

- Inflammatory Response Modulation : Research focusing on anti-inflammatory agents has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

- Oxidative Stress Reduction : Investigations into antioxidants have indicated that cinnamic acid derivatives can reduce oxidative stress markers in vitro, supporting their use as dietary supplements or therapeutic agents .

Propriétés

IUPAC Name |

3-(4-propan-2-ylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDOOXOUSJDYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259475 | |

| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3368-21-6 | |

| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.